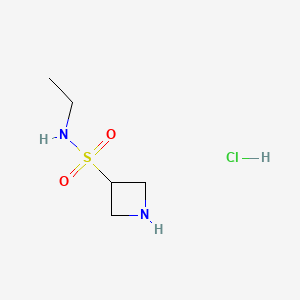![molecular formula C6H7F3O B13563531 1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one](/img/structure/B13563531.png)
1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one is a chemical compound that belongs to the class of ketones. It is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to an ethanone group. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.
Vorbereitungsmethoden
The synthesis of 1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one typically involves the trifluoromethylation of carbon-centered radical intermediates. This process is crucial due to the increasing importance of the trifluoromethyl group in pharmaceuticals, agrochemicals, and materials .
Industrial production methods for this compound may involve large-scale trifluoromethylation processes, utilizing specialized equipment and reagents to ensure high yield and purity. The exact details of these methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the desired outcome of the reaction.
Wissenschaftliche Forschungsanwendungen
1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups, which are valuable in pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the effects of trifluoromethyl groups on biological systems, including their interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its use as a precursor in drug development.
Industry: In industrial research, the compound is used in the development of new materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group is known to influence the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins. These properties make the compound valuable in drug design, as it can enhance the pharmacokinetic and pharmacodynamic profiles of potential therapeutics .
Vergleich Mit ähnlichen Verbindungen
1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one can be compared with other similar compounds, such as:
1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol: This compound contains a hydroxyl group instead of a ketone group, leading to different chemical reactivity and applications.
1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]acetic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H7F3O |
|---|---|
Molekulargewicht |
152.11 g/mol |
IUPAC-Name |
1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethanone |
InChI |
InChI=1S/C6H7F3O/c1-3(10)4-2-5(4)6(7,8)9/h4-5H,2H2,1H3/t4-,5+/m1/s1 |
InChI-Schlüssel |
HLRSCLZOPAQXLQ-UHNVWZDZSA-N |
Isomerische SMILES |
CC(=O)[C@H]1C[C@@H]1C(F)(F)F |
Kanonische SMILES |
CC(=O)C1CC1C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-difluoro-N-{[4-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B13563453.png)
![[4-(Propan-2-yl)oxan-4-yl]methanamine](/img/structure/B13563463.png)
![3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoicacid](/img/structure/B13563465.png)









